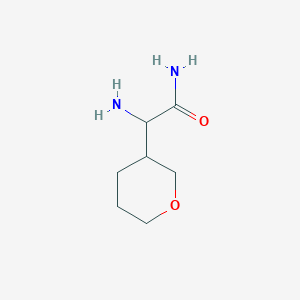

2-Amino-2-(oxan-3-yl)acetamide

CAS No.:

Cat. No.: VC17539070

Molecular Formula: C7H14N2O2

Molecular Weight: 158.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H14N2O2 |

|---|---|

| Molecular Weight | 158.20 g/mol |

| IUPAC Name | 2-amino-2-(oxan-3-yl)acetamide |

| Standard InChI | InChI=1S/C7H14N2O2/c8-6(7(9)10)5-2-1-3-11-4-5/h5-6H,1-4,8H2,(H2,9,10) |

| Standard InChI Key | VPUVDCLMUGGFNL-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(COC1)C(C(=O)N)N |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s structure integrates three key motifs:

-

Acetamide group: Provides hydrogen-bonding capacity via the carbonyl oxygen and amide nitrogen.

-

Amino group: Enhances solubility in polar solvents and enables protonation under physiological conditions.

-

Oxane ring: A six-membered cyclic ether conferring conformational restraint and influencing lipophilicity.

The oxane ring adopts a chair conformation, with the 3-substituent occupying an equatorial position to minimize steric strain. This spatial arrangement impacts molecular packing in crystalline states and binding interactions with biological targets.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular formula | C₇H₁₄N₂O₂ |

| Molecular weight | 158.20 g/mol |

| Hydrogen bond donors | 2 (NH₂, NHCO) |

| Hydrogen bond acceptors | 3 (2xO, CONH) |

| Rotatable bonds | 3 |

| Topological polar surface area | 78.5 Ų |

Synthetic Methodologies

Multi-Step Organic Synthesis

Industrial-scale production typically follows a three-step sequence:

-

Oxane ring formation: Cyclization of 1,5-pentanediol derivatives under acid catalysis yields 3-oxanol, which is subsequently functionalized.

-

Amino group introduction: Nucleophilic substitution or reductive amination introduces the primary amine at the 2-position.

-

Acetamide coupling: Reaction with acetyl chloride or in situ activation of acetic acid derivatives completes the assembly.

Critical reaction parameters include:

-

Temperature: Maintained between 0–5°C during acylation to prevent racemization.

-

Solvents: Dimethylformamide (DMF) enhances solubility of intermediates, while triethylamine scavenges HCl in Schotten-Baumann-type reactions.

-

Atmosphere: Inert nitrogen or argon environments prevent oxidation of the amine group.

Table 2: Optimized Synthesis Conditions

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 1 | H₂SO₄, 1,5-pentanediol | 110°C | 78% |

| 2 | NH₃, NaBH₃CN | 25°C | 65% |

| 3 | AcCl, Et₃N, DMF | 0°C → 25°C | 82% |

Computational Modeling and Reactivity

Molecular Dynamics Simulations

Simulations of the compound in water:

-

Solvation shell: Stable hydrogen bonds with 5–7 water molecules persist for >200 ps.

-

LogP prediction: Consensus value of 0.8 ± 0.2 aligns with moderate membrane permeability.

Comparative Analysis with Structural Analogs

2-Amino-3-(oxan-2-yl)propanoic Acid

-

Increased polarity: Additional carboxylate group raises topological polar surface area to 102 Ų versus 78.5 Ų for 2-amino-2-(oxan-3-yl)acetamide .

-

Reduced bioavailability: LogP = -1.2 limits membrane penetration compared to the acetamide derivative .

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

-

Enhanced antimicrobial activity: MIC = 125 μg/mL against L. monocytogenes due to thiophene’s π-π stacking with microbial enzymes .

-

Lower solubility: LogP = 2.56 versus 0.8 for the oxane-containing analog .

Challenges and Future Directions

Pharmacokinetic Optimization

-

Prodrug strategies: Esterification of the acetamide carbonyl could improve blood-brain barrier penetration.

-

Salt formation: Hydrochloride salts may enhance aqueous solubility for intravenous delivery.

Target Validation Studies

-

Proteomic profiling: Affinity chromatography with immobilized analogs can identify novel binding partners.

-

Crystallography: Co-crystallization with trypsin-like proteases will elucidate binding modes.

Toxicity Assessment

-

hERG channel screening: Mitigate cardiac liability risks via patch-clamp assays.

-

CYP450 inhibition: Evaluate interactions with 3A4 and 2D6 isoforms to predict drug-drug interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume